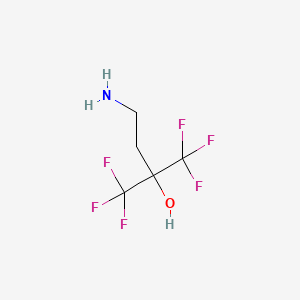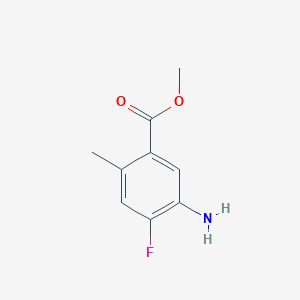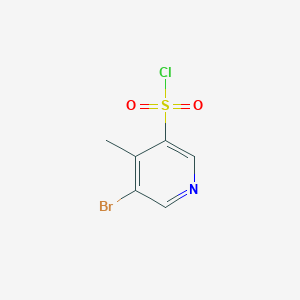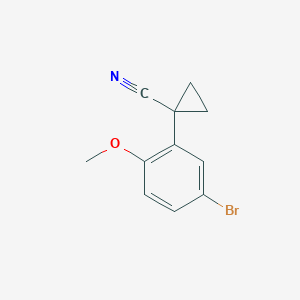
3-Fluorobutane-1-sulfonyl chloride
Übersicht
Beschreibung
3-Fluorobutane-1-sulfonyl chloride, also known as FBS chloride, is a chemical compound with the molecular formula C4H8ClFO2S . It has a molecular weight of 174.62 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.62 g/mol . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Human Exposure
PFAs, particularly perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have been extensively studied due to their widespread presence in the environment and potential toxicological effects. These substances are known for their environmental persistence, ability to bioaccumulate, and potential for causing adverse health outcomes in humans and wildlife. Studies have shown that PFAs can originate from both direct and indirect sources, including manufacturing processes, consumer products, and the biotransformation of precursor substances (D’eon & Mabury, 2011). The declining concentrations of PFOS and PFOA in human sera after the phase-out of certain PFAS production suggest a direct link between industrial use and human exposure.
Toxicological Impact
The toxicological profiles of PFAs have been a subject of significant research interest. Exposure to PFAs has been associated with various health risks, including developmental toxicity, immune system effects, and thyroid disruption. For instance, PFOS and PFOA have been identified as endocrine disruptors capable of interfering with thyroid function, posing risks to human health (Coperchini et al., 2017). These findings highlight the importance of understanding the biological effects of fluorinated compounds, including those structurally related to 3-Fluorobutane-1-sulfonyl chloride.
Removal and Environmental Degradation
The challenge of removing PFAs from the environment, particularly water sources, has prompted research into effective treatment methods. Carbonaceous nanomaterials have been explored for their potential to adsorb PFAs, offering insights into mitigation strategies that could be applicable to a wide range of fluorinated pollutants (Liu et al., 2020).
Biochemische Analyse
Biochemical Properties
3-Fluorobutane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, forming covalent bonds with nucleophilic groups such as amines and thiols. This interaction often results in the modification of the biomolecule’s activity or function. For instance, this compound can inhibit enzyme activity by reacting with the active site residues, thereby preventing substrate binding and catalysis. Additionally, it can modify protein structures by forming sulfonamide or sulfonate esters, which can alter protein folding and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt cell signaling by modifying key signaling proteins, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors or DNA-binding proteins, resulting in changes in the transcriptional activity of specific genes. Furthermore, this compound can impact cellular metabolism by inhibiting metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules through covalent interactions, leading to enzyme inhibition or activation. For instance, the compound can form covalent bonds with the active site residues of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins. These modifications can alter the binding affinity of these proteins to DNA, resulting in changes in gene transcription .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in long-term effects on cellular function, such as changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death, tissue damage, and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through sulfonation, leading to the formation of sulfonate esters or sulfonamides. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the expression and activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These interactions can affect the compound’s biological activity and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be directed to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Additionally, the compound can localize to the cytoplasm or other organelles, where it can interact with metabolic enzymes and affect cellular metabolism .
Eigenschaften
IUPAC Name |
3-fluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLQWPKFMSUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)




![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)


![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)



